molecular formula C7H8N2O B13354753 3-Methoxy-6-vinylpyridazine

3-Methoxy-6-vinylpyridazine

Cat. No.: B13354753
M. Wt: 136.15 g/mol
InChI Key: LUUSQJKRZNNOPN-UHFFFAOYSA-N
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Description

3-Methoxy-6-vinylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-vinylpyridazine can be achieved through several methods. One common approach involves the reaction of 3-methoxypyridazine with vinyl-containing reagents under specific conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which enables the efficient synthesis of 1,6-dihydropyridazines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-vinylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyridazines and pyridazinones, which can exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-6-vinylpyridazine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit calcium ion influx, which is required for platelet aggregation . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methoxy-6-vinylpyridazine include other pyridazine derivatives such as:

  • 3-Methoxy-6-phenylpyridazine
  • 3-Methoxy-6-ethylpyridazine
  • 3-Methoxy-6-methylpyridazine

Uniqueness

What sets this compound apart is its vinyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-ethenyl-6-methoxypyridazine

InChI

InChI=1S/C7H8N2O/c1-3-6-4-5-7(10-2)9-8-6/h3-5H,1H2,2H3

InChI Key

LUUSQJKRZNNOPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C=C

Origin of Product

United States

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